molecular formula C16H23NO3 B2885466 (2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid CAS No. 955961-62-3

(2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid

Cat. No.: B2885466
CAS No.: 955961-62-3
M. Wt: 277.364
InChI Key: RHXSPRBJLXYTDA-ZDUSSCGKSA-N
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Description

(2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid is an organic compound characterized by its unique structure, which includes a tert-butylbenzoyl group attached to an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid typically involves the following steps:

    Formation of the tert-butylbenzoyl chloride: This is achieved by reacting 4-tert-butylbenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Coupling with the amino acid: The tert-butylbenzoyl chloride is then reacted with an amino acid, such as L-valine, in the presence of a base like triethylamine (TEA) to form the desired amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted amides or esters.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of steric and electronic effects in various reactions.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amide bonds. It can also serve as a model compound for studying the metabolism of similar molecules.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic effects. The presence of the tert-butyl group can influence the compound’s pharmacokinetics and pharmacodynamics.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and resins.

Mechanism of Action

The mechanism of action of (2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylbenzoyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoic acid
  • (2S)-2-[(4-tert-butylbenzoyl)amino]-3-hydroxybutanoic acid

Uniqueness

Compared to similar compounds, (2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid has a unique combination of steric hindrance and electronic properties due to the tert-butyl group. This makes it particularly useful in studying the effects of bulky substituents on chemical reactivity and biological activity.

Properties

IUPAC Name

(2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-10(2)13(15(19)20)17-14(18)11-6-8-12(9-7-11)16(3,4)5/h6-10,13H,1-5H3,(H,17,18)(H,19,20)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXSPRBJLXYTDA-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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